molecular formula C9H12N2OS B1297991 1-(4-Methoxybenzyl)-2-thiourea CAS No. 37412-64-9

1-(4-Methoxybenzyl)-2-thiourea

Cat. No. B1297991
CAS RN: 37412-64-9
M. Wt: 196.27 g/mol
InChI Key: KCPZCBGTVXMSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Methoxybenzyl)-2-thiourea” is likely a chemical compound that contains a thiourea group. Thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom . The “1-(4-Methoxybenzyl)” part suggests the presence of a methoxybenzyl group attached to the thiourea .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions involving corresponding amines and isothiocyanates .

Scientific Research Applications

Structural Analysis and Bond Characteristics

The compound 1,1-Diethyl-3-(4-methoxybenzoyl)thiourea, closely related to 1-(4-Methoxybenzyl)-2-thiourea, demonstrates distinct bond lengths within its thiourea unit, with its molecular structure featuring specific angles and dihedral formations. The crystal structure provides detailed insights into the molecular geometry and potential reactive sites, essential for further chemical applications and interactions (Aisha A. Al‐abbasi et al., 2011).

Photooxidation and Catalytic Efficiency

Thiourea derivatives show significant acceleration in the photooxidation of 4-methoxybenzyl alcohol, with thiourea acting as an electron-transfer mediator. This process is key in understanding the compound's role in photocatalytic reactions and its potential in enhancing chemical transformations (J. Svoboda et al., 2008).

Antioxidant Activity and Molecular Docking

Some derivatives based on 4-methoxybenzoyl chloride exhibit notable antioxidant activities. The study on these derivatives, including their synthesis, characterization, and molecular docking analyses, contributes to understanding the potential biological activities and interactions of thiourea derivatives with biological targets (Abdullah Qays Oleiwi et al., 2023).

Nucleobase Protection in Peptide Nucleic Acid Synthesis

The compound's derivatives have been explored for protecting nucleobases in peptide nucleic acid (PNA) synthesis. The stability and rate of acidolysis of these protecting groups are crucial for the successful synthesis of PNAs, a field of significance in genetic engineering and diagnostics (R. Hudson et al., 2019).

Synthesis of Substituted Benzoylthiourea Derivatives

The synthesis of various benzoylthiourea derivatives, including those derived from 4-methoxybenzoyl chloride, has been explored. The molecular structures, characterized by techniques like FT-IR, UV–Vis, and NMR spectroscopy, offer insights into their potential chemical and biological applications (Hamza M. Abosadiya et al., 2019).

properties

IUPAC Name

(4-methoxyphenyl)methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-12-8-4-2-7(3-5-8)6-11-9(10)13/h2-5H,6H2,1H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPZCBGTVXMSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354225
Record name 1-(4-Methoxybenzyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37412-64-9
Record name 1-(4-Methoxybenzyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.